

Mdl 101,146: A Potential Therapeutic Avenue for Arthritis Research

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Compound of Interest

Compound Name: Mdl 101146

Cat. No.: B1676105

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mdl 101,146, identified as a potent pancreatic elastase inhibitor, presents a compelling area of investigation for novel therapeutic strategies in arthritis. While direct research on Mdl 101,146 in the context of arthritis is not publicly available, a substantial body of evidence implicates elastases, particularly neutrophil elastase, in the immunopathology of rheumatoid arthritis (RA). This guide synthesizes the known information about Mdl 101,146's chemical properties, the established role of elastase in arthritis, and provides a framework for its preclinical evaluation. This includes detailed experimental protocols and data presentation formats to facilitate further research into its potential as a disease-modifying anti-rheumatic drug (DMARD).

Introduction: The Role of Elastase in Arthritis Pathogenesis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key player in the destructive cascade is neutrophil elastase, a serine protease released by activated neutrophils, which are found in high numbers in the synovial fluid and pannus of RA patients.^{[1][2]} Elevated levels of elastase in the joints of individuals with RA contribute to the degradation of critical extracellular matrix components, including elastin, collagen, and proteoglycans, leading to cartilage and bone erosion.^{[1][3][4][5]}

Furthermore, neutrophil elastase is involved in pro-inflammatory signaling. It can amplify the inflammatory response by promoting cytokine release and activating key receptors involved in inflammation, such as Proteinase-Activated Receptor-2 (PAR2).[4] Studies have demonstrated a positive correlation between elastase-inhibitor complex levels and disease activity in RA patients.[6] The inhibition of neutrophil elastase has been shown to reduce the incidence and severity of collagen-induced arthritis in animal models, highlighting its potential as a therapeutic target.[7][8]

Compound Profile: Mdl 101,146

Mdl 101,146 is a dipeptide compound with the chemical formula C₂₉H₃₇F₅N₄O₆ and a molecular weight of 632.62 g/mol . It is classified as a pancreatic elastase inhibitor. While pancreatic and neutrophil elastase are distinct enzymes, inhibitors can sometimes exhibit cross-reactivity, and the inhibition of either could have therapeutic implications in inflammatory diseases.

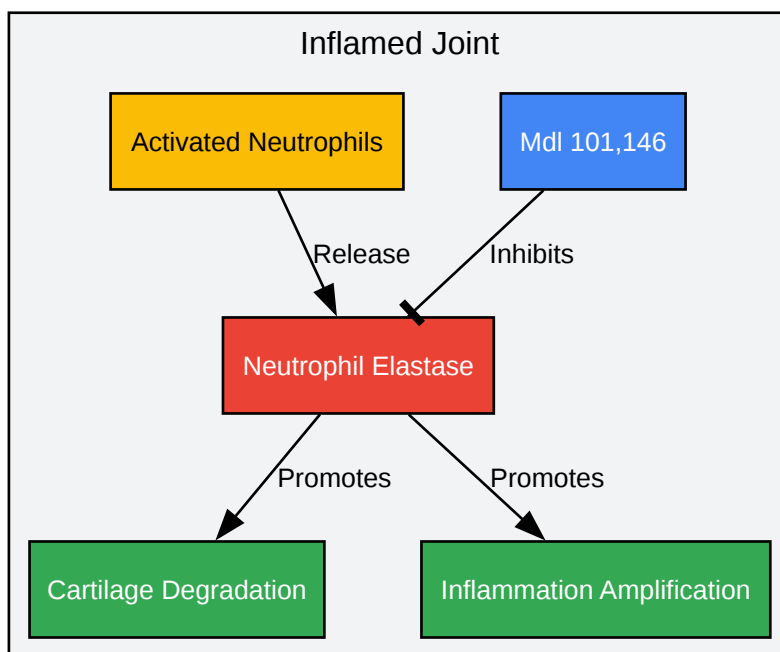
Identifier	Value
Name	Mdl 101,146
Synonyms	(2R)-1-[(2R)-3-methyl-2-[[4-(morpholine-4-carbonyl)phenyl]formamido]butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide
Molecular Formula	C ₂₉ H ₃₇ F ₅ N ₄ O ₆
Molecular Weight	632.6193 g/mol
Class	Dipeptide, Pancreatic Elastase Inhibitor
SMILES	CC(C)--INVALID-LINK-- C1=CC=C(C=C1)C(=O)N1CCOCC1)C(=O)N1C CC[C@H]1C(=O)N--INVALID-LINK-- C)C(=O)C(F)(F)C(F)(F)F
InChIKey	XQAMVCHQGHAELT-UHFFFAOYSA-N

Table 1: Chemical and Physical Properties of Mdl 101,146.

Proposed Mechanism of Action in Arthritis

Based on its classification as an elastase inhibitor, the proposed mechanism of action for Mdl 101,146 in arthritis involves the direct inhibition of elastase activity within the inflamed joint.

Proposed Mechanism of Action of Mdl 101,146 in Arthritis



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Figure 1: Proposed inhibitory action of Mdl 101,146 on neutrophil elastase in an arthritic joint.

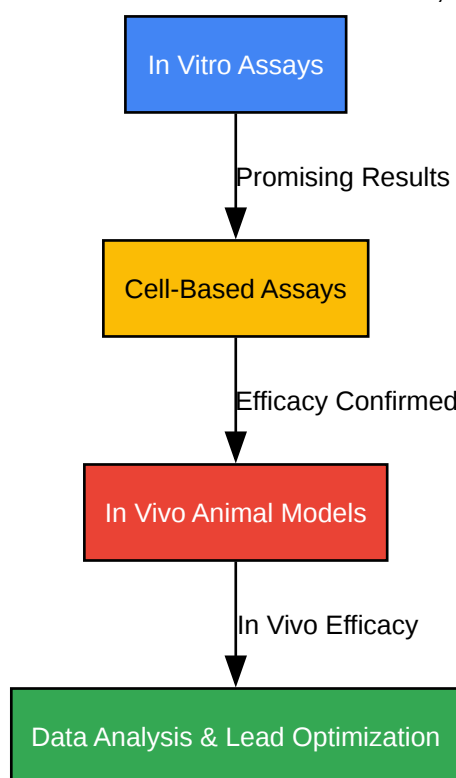
By inhibiting elastase, Mdl 101,146 could potentially:

- Prevent Cartilage and Bone Degradation: Directly block the enzymatic breakdown of key structural components of the joint.
- Reduce Inflammation: Dampen the pro-inflammatory signaling cascade mediated by elastase.

Preclinical Evaluation Strategy

A comprehensive preclinical evaluation of Mdl 101,146 is necessary to determine its therapeutic potential in arthritis. The following experimental workflow is proposed:

Preclinical Evaluation Workflow for Mdl 101,146 in Arthritis



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Figure 2: A stepwise approach for the preclinical assessment of Mdl 101,146.

In Vitro Assays

Objective: To determine the inhibitory activity of Mdl 101,146 against human neutrophil elastase and assess its selectivity.

Experimental Protocol: Enzyme Inhibition Assay

- Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), Mdl 101,146, assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).
- Procedure:
 - Prepare a serial dilution of Mdl 101,146 in the assay buffer.
 - In a 96-well plate, add the diluted compound, human neutrophil elastase, and pre-incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding the fluorogenic substrate.
 - Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).
- Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of Mdl 101,146 by plotting the percentage of inhibition against the compound concentration.

Parameter	Description
IC50	The concentration of Mdl 101,146 that inhibits 50% of the enzyme's activity.
Ki	The inhibition constant, providing a measure of the inhibitor's binding affinity.
Selectivity	The ratio of IC50 values for other serine proteases (e.g., trypsin, chymotrypsin) to that of neutrophil elastase.

Table 2: Key parameters to be determined from in vitro enzyme inhibition assays.

Cell-Based Assays

Objective: To evaluate the effect of Mdl 101,146 on neutrophil activation and elastase release in a cellular context.

Experimental Protocol: Neutrophil Degranulation Assay

- Cell Culture: Isolate human neutrophils from the peripheral blood of healthy donors.
- Procedure:
 - Pre-incubate the isolated neutrophils with various concentrations of Mdl 101,146.
 - Stimulate the neutrophils with a known agonist (e.g., fMLP, PMA).
 - Collect the cell supernatant and measure the elastase activity using a colorimetric or fluorogenic substrate.
- Data Analysis: Determine the dose-dependent inhibition of elastase release by Mdl 101,146.

In Vivo Animal Models

Objective: To assess the efficacy of Mdl 101,146 in a well-established animal model of rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

- Animal Model: Use DBA/1 mice, which are susceptible to CIA.
- Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
- Treatment: Begin treatment with Mdl 101,146 (at various doses, administered orally or intraperitoneally) either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
- Efficacy Assessment:
 - Clinical Scoring: Monitor the mice for signs of arthritis (paw swelling, erythema, and joint rigidity) and assign a clinical score.
 - Histopathology: At the end of the study, collect the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

- Biomarker Analysis: Measure the levels of inflammatory cytokines (e.g., TNF- α , IL-6) and anti-collagen antibodies in the serum.

Parameter	Measurement
Arthritis Incidence	Percentage of mice developing clinical signs of arthritis.
Mean Arthritis Score	Average clinical score of all mice in a treatment group.
Paw Thickness	Measurement of paw swelling using a caliper.
Histological Scores	Semi-quantitative scoring of inflammation, pannus formation, cartilage damage, and bone erosion.
Serum Cytokine Levels	Quantification of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) by ELISA.

Table 3: Quantitative endpoints for assessing the efficacy of Mdl 101,146 in the CIA model.

Conclusion

Mdl 101,146, a known pancreatic elastase inhibitor, holds promise as a lead compound for the development of a novel therapeutic for rheumatoid arthritis. The strong scientific rationale for targeting neutrophil elastase in this disease provides a solid foundation for its investigation. The proposed preclinical evaluation strategy, encompassing in vitro, cell-based, and in vivo studies, will be crucial in elucidating the efficacy and mechanism of action of Mdl 101,146 and determining its potential for further clinical development. The detailed protocols and data presentation formats provided in this guide are intended to facilitate a rigorous and standardized approach to this research endeavor.

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